

(S)-Perk-IN-5: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Perk-IN-5, also known as HC-5404, has emerged as a potent and selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). As a key mediator of the unfolded protein response (UPR), PERK represents a critical therapeutic target in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of **(S)-Perk-IN-5**, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Discovery and Rationale

(S)-Perk-IN-5 was identified as the S-enantiomer of a novel series of 2-amino-3-amido-5-aryl-pyridines designed as PERK inhibitors. The discovery was first reported by Calvo V, et al. in Bioorganic & Medicinal Chemistry Letters.[1] The rationale behind its development lies in the critical role of the PERK signaling pathway in cellular stress responses. Chronic activation of PERK is implicated in the survival of cancer cells under hypoxic conditions and in the pathogenesis of various other diseases. By selectively inhibiting PERK, (S)-Perk-IN-5 aims to disrupt these pathological processes.

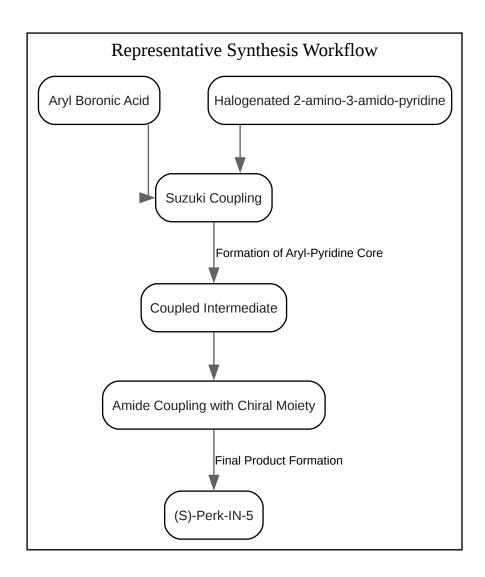
Synthesis Pathway



The synthesis of **(S)-Perk-IN-5**, systematically named (R)-2-Amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-N-isopropylnicotinamide, is detailed in the primary literature. While the exact, step-by-step protocol from the supplementary information of the pivotal publication by Calvo et al. is not publicly available in the provided search results, a representative synthetic scheme for this class of compounds can be constructed based on the described chemical series.

Representative Synthesis of 2-amino-3-amido-5-aryl-pyridines:

The synthesis likely involves a multi-step sequence, beginning with the construction of the substituted aryl-pyridine core, followed by the introduction of the amide side chains. A plausible, though not explicitly confirmed, workflow is outlined below.





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Caption: A logical workflow for the synthesis of (S)-Perk-IN-5.

Quantitative Data

The biological activity and pharmacokinetic properties of **(S)-Perk-IN-5** have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity

Target	Assay Type	IC50	Selectivity vs. Other Kinases	Reference
PERK	Biochemical	1 nM	>2,000-fold vs. GCN2, HRI, PKR	[2]
PERK	Biochemical	0.101-0.250 μΜ	-	[3]
p-eIF2α	Cellular	9 nM	-	[4]
pPERK (T982)	Cellular (HEK293)	23 nM	-	[2]
ATF4	Cellular (HEK293)	88 nM	-	[2]

Table 2: In Vivo Pharmacokinetics and Efficacy



Species	Dosing	Cmax	AUC	Bioavail ability	Efficacy Model	Outcom e	Referen ce
Mouse	30 mg/kg, p.o.	-	-	70%	786-O Renal Carcinom a Xenograf t	Significa nt tumor growth inhibition	[1]
Mouse	30 mg/kg, p.o., BID	-	-	-	786-O Xenograf t	Tumor growth suppressi on	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used in the characterization of **(S)-Perk-IN-5**.

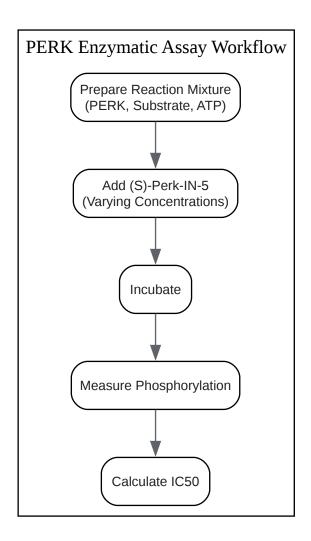
PERK Enzymatic Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of (S)-Perk-IN-5 on PERK kinase activity.

- Reaction Setup: A reaction mixture is prepared containing recombinant PERK enzyme, a specific substrate (e.g., a peptide derived from eIF2α), and ATP in a suitable kinase buffer.
- Inhibitor Addition: **(S)-Perk-IN-5** is added at various concentrations.
- Incubation: The reaction is incubated at a controlled temperature to allow for phosphorylation
 of the substrate.
- Detection: The extent of phosphorylation is measured. This can be achieved through various methods, such as:
 - Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.



- Fluorescence-Based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.



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Caption: A streamlined workflow for the PERK enzymatic assay.

Cellular Phospho-elF2 α (p-elF2 α) Assay (Representative Protocol)

This assay measures the inhibition of PERK activity within a cellular context by quantifying the phosphorylation of its downstream target, eIF2 α .

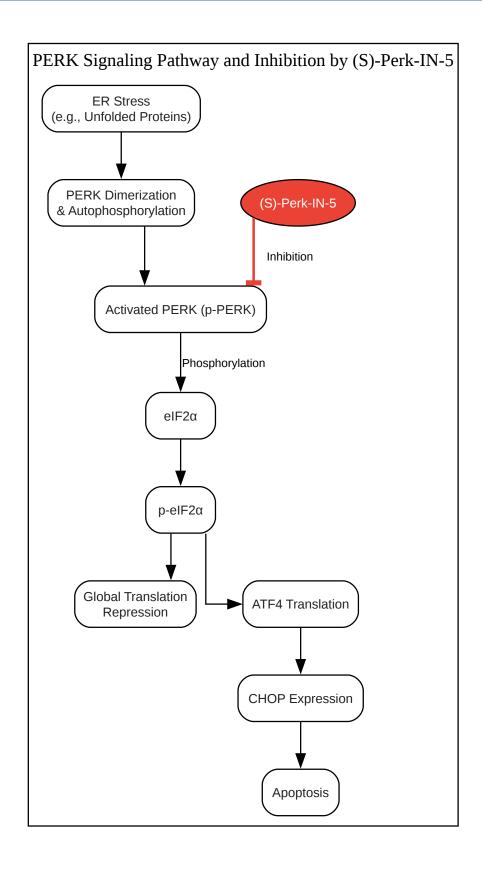


- Cell Culture and Treatment: A suitable cell line (e.g., HEK293) is cultured and then treated with a known ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence of varying concentrations of **(S)-Perk-IN-5**.
- Cell Lysis: After a specific incubation period, the cells are lysed to release the cellular proteins.
- Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
- · Western Blotting or ELISA:
 - Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated eIF2α and total eIF2α.
 - ELISA: A sandwich ELISA format can be used with a capture antibody for total eIF2α and a detection antibody specific for the phosphorylated form.
- Data Analysis: The ratio of p-eIF2 α to total eIF2 α is calculated for each treatment condition, and the IC50 value is determined.

Signaling Pathway and Mechanism of Action

(S)-Perk-IN-5 exerts its therapeutic effect by inhibiting the kinase activity of PERK, a central component of the unfolded protein response (UPR). The following diagram illustrates the PERK signaling pathway and the point of intervention by **(S)-Perk-IN-5**.





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Caption: Mechanism of (S)-Perk-IN-5 action on the PERK signaling pathway.



Under conditions of endoplasmic reticulum (ER) stress, PERK dimerizes and autophosphorylates, leading to its activation. Activated PERK then phosphorylates the α -subunit of eukaryotic initiation factor 2 (eIF2 α). This phosphorylation event has two major consequences: the attenuation of global protein synthesis to reduce the load on the ER and the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress response and, under prolonged stress, can induce apoptosis through the transcription factor CHOP. **(S)-Perk-IN-5** directly inhibits the kinase activity of activated PERK, thereby preventing the phosphorylation of eIF2 α and blocking the downstream signaling cascade.[5][6][7]

Conclusion

(S)-Perk-IN-5 is a highly potent and selective PERK inhibitor with promising therapeutic potential. Its discovery and preclinical development have provided a valuable tool for investigating the role of the PERK pathway in disease and have laid the groundwork for its clinical evaluation.[8][9] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into its clinical efficacy and safety is ongoing.

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